4-Hydroxypiperidine-1-sulfonamide
Overview
Description
4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
4-Hydroxypiperidine-1-sulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4-Hydroxypiperidine-1-sulfonamide is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a vital component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting its production, this compound effectively halts bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics, can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability .
Biochemical Analysis
Biochemical Properties
4-Hydroxypiperidine-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the MAPK/ERK pathway. These interactions are crucial as they can influence the phosphorylation states of proteins, thereby affecting their activity and function. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MGC-803, PC-3, A549, and H1975, this compound has demonstrated antiproliferative activity . This compound can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation and migration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases in the MAPK/ERK pathway. This inhibition results in altered phosphorylation states of downstream proteins, ultimately affecting gene expression and cellular responses. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity. It is subject to degradation under certain conditions, which can affect its long-term efficacy. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to interact with transporters in the liver and kidneys, facilitating its uptake and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. In cancer cells, it has been found to localize in the cytoplasm and nucleus, where it exerts its antiproliferative effects by modulating gene expression and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method includes the reaction of 4-hydroxypiperidine with sulfonyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxopiperidine-1-sulfonamide.
Reduction: Formation of 4-hydroxypiperidine-1-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A precursor to 4-Hydroxypiperidine-1-sulfonamide, differing by the absence of the sulfonamide group.
Sulfonamides: A class of compounds with similar sulfonamide functional groups, known for their antibacterial properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring with both hydroxyl and sulfonamide functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-hydroxypiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKYPWNFQHKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-97-8 | |
Record name | 4-hydroxypiperidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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